2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide
Description
This compound, identified by the IUPAC name 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide, is a structurally complex acetamide derivative. Its molecular formula is C₁₈H₂₃N₅O₂ (based on close analogs in ), with an average molecular weight of approximately 349.41 g/mol (calculated from substituents). The structure features:
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-5-7-15(8-6-14)20-16(23)11-22(2)12-17(24)21-18(13-19)9-3-4-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQLLFFVTJNWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide, also known by its IUPAC name, is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structure incorporates a cyanocyclopentyl group, which may confer specific biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features several functional groups that are crucial for its biological activity:
- Cyanocyclopentyl group : Potentially influences binding to biological targets.
- Acetamide moiety : Common in pharmaceuticals, providing stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor modulation : Binding to receptors can influence signal transduction pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that similar compounds with a cyanocyclopentyl group demonstrate cytotoxic effects against cancer cell lines. This suggests potential applications in oncology.
- Anti-inflammatory Properties : The acetamide structure is often associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of cyanocyclopentyl-containing compounds on various cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant antitumor potential .
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyanocyclopentyl and 4-methylphenyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Halogenation (e.g., bromine in or chlorine/fluorine in ) enhances molecular weight and may improve target binding but raises toxicity risks .
Metabolic Stability: The cyanocyclopentyl group in the target compound likely confers resistance to oxidative metabolism, similar to strategies used in ’s melatonin ligands . In contrast, compounds with hydroxyl or methoxy groups () are more prone to phase II metabolism (e.g., glucuronidation) .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation and amidation, akin to ’s methods (31.8–89.5% yields) . ’s reductive N-alkylation (using LiAlH₄ or Pd/C) offers a contrasting route for aminoethyl-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
